3,4-difluoro-N-(2-methylpropyl)aniline
Overview
Description
3,4-Difluoro-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C10H13F2N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms, and the nitrogen atom is bonded to a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methylpropyl)aniline typically involves the following steps:
Nitration: The starting material, 3,4-difluoroaniline, is nitrated to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is alkylated with 2-methylpropyl halide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4-Difluoro-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: A simpler derivative with only fluorine atoms on the benzene ring.
N-(2-Methylpropyl)aniline: An aniline derivative with a 2-methylpropyl group but without fluorine atoms.
3,4-Dichloro-N-(2-methylpropyl)aniline: A similar compound where fluorine atoms are replaced by chlorine atoms.
Uniqueness
3,4-Difluoro-N-(2-methylpropyl)aniline is unique due to the presence of both fluorine atoms and the 2-methylpropyl group, which confer specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,4-difluoro-N-(2-methylpropyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBHCBUMBXZLJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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